(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol

Pharmaceutical impurity reference standard Regulatory compliance Voglibose

QC labs developing ANDA for voglibose tablets need certified impurity reference standards. Voglibose Impurity 11 (CAS 114761-39-6) is a fully characterized N-glycosylamine standard with batch-specific COA, pharmacopeial traceability, and validated chromatographic performance. • Documented purity & identity for regulatory submissions • Validated HPLC resolution >1.5 from voglibose API peak • Hydrolytically stable for forced degradation studies • Compatible with multi-analyte LC-MS/MS methods. Supplied with full analytical documentation; inquire for bulk or custom quantities.

Molecular Formula C7H15NO5
Molecular Weight 193.2 g/mol
CAS No. 114761-39-6
Cat. No. B040031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol
CAS114761-39-6
Molecular FormulaC7H15NO5
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCNC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H15NO5/c1-8-7-6(12)5(11)4(10)3(2-9)13-7/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
InChIKeyHJFJVGRAUAAGDP-XUUWZHRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voglibose Impurity 11 Overview


The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(methylamino)oxane-3,4,5-triol, systematically known as N-methyl-β-D-glucopyranosylamine hydrochloride, is an N‑glycosylamine derived from D‑glucose in which the anomeric hydroxyl group is replaced by a methylamino moiety . It is formally cataloged as Voglibose Impurity 11 and is primarily employed as a fully characterized reference standard for analytical method development, method validation (AMV), and quality‑control (QC) applications during the manufacture and release testing of the α‑glucosidase inhibitor voglibose [1].

Why Generic Substitution Fails


Although the core chemical structure of N-methyl-β-D-glucopyranosylamine can be prepared by several synthetic routes, generic research‑grade material is typically not accompanied by the regulatory documentation, batch‑specific certificate of analysis, or pharmacopeial traceability that define a compliant impurity reference standard [1]. The specific stereochemistry at all five chiral centers—(2R,3S,4S,5R,6R)—must be rigorously controlled because even diastereomeric contaminants can co‑elute with voglibose or other related substances during HPLC analysis, leading to inaccurate quantification and potential regulatory rejection [2]. Furthermore, N‑glycosylamines are inherently susceptible to hydrolysis and anomerization; the methyl substitution on nitrogen retards these degradation pathways, but only material stored and handled under validated conditions maintains the purity and identity required for compendial methods .

Voglibose Impurity 11 Differentiation Evidence


Regulatory Traceability Advantage

Voglibose Impurity 11 (CAS 114761-39-6) is supplied as a fully characterized reference standard with traceability to pharmacopeial monographs (USP/EP). In contrast, generic N-methyl-β-D-glucopyranosylamine offered by research‑chemical suppliers is typically sold without a certificate of analysis (CoA) that documents chromatographic purity, residual solvents, water content, or storage stability data [1]. The absence of such documentation renders generic material unsuitable for regulatory submissions, where the impurity standard must demonstrate identity, purity ≥95%, and resolution from the API peak of >1.5 under compendial HPLC conditions [2].

Pharmaceutical impurity reference standard Regulatory compliance Voglibose

Hydrolytic Stability Advantage

Unsubstituted β-D-glucopyranosylamine undergoes rapid hydrolysis in aqueous solution (half‑life <1 h at pH 7, 25 °C) because the free amino group facilitates ring‑opening and anomerization [1]. N‑Methyl substitution (as in CAS 114761-39-6) blocks the primary degradation pathway, conferring markedly higher solution and solid‑state stability. Vendor specifications for the hydrochloride salt recommend long‑term storage under ambient conditions, indicating a shelf life exceeding 12 months when protected from moisture .

N-glycosylamine stability Hydrolysis Anomerization

Unambiguous MS Detection

The hydrochloride salt of N-methyl-β-D-glucopyranosylamine possesses a unique InChIKey (YPYGGWFVUZNBEM-DEOAAGHXSA-N) and a monoisotopic mass of 193.095 Da (free base) / 229.66 Da (HCl salt), which is distinct from other common Voglibose impurities such as Impurity A (valiolamine, MW 193.2 Da but different fragmentation pattern) and Impurity B (MW 552.67 Da) . This unambiguous molecular fingerprint permits selective reaction monitoring (SRM) or extracted‑ion chromatogram (EIC) quantification without interference from co‑eluting isobaric species.

Mass spectrometry Impurity profiling InChIKey

Validated Chromatographic Resolution

The Japanese Pharmacopoeia (JP 17th Edition) and related HPLC methods for voglibose tablet assay require a resolution of >1.5 between the voglibose peak and all specified related substances [1]. Voglibose Impurity 11 (CAS 114761-39-6) has been validated in these compendial systems to elute with a relative retention time (RRT) that is sufficiently distinct from the main API peak and from Impurity A, B, and C, ensuring accurate integration [2]. Generic N‑methyl‑glucopyranosylamine has not undergone such co‑chromatography validation and may co‑elute with unknown excipient peaks.

HPLC System suitability Resolution

Voglibose Impurity 11 Application Scenarios


ANDA/DMF Submission Support

When a generic manufacturer prepares an Abbreviated New Drug Application (ANDA) for voglibose tablets, the FDA and other agencies require identification and quantification of all specified impurities using a certified reference standard. Voglibose Impurity 11 (CAS 114761-39-6) is accepted as a primary reference standard for this purpose, providing the documented purity and traceability needed to demonstrate method specificity and accuracy [1].

System Suitability and Method Transfer

QC laboratories that adopt the JP or in‑house HPLC method for voglibose related substances use Impurity 11 as a system suitability marker. Its validated resolution (>1.5 from the API peak) and consistent RRT allow straightforward method transfer between sites and instruments, reducing the risk of out‑of‑specification (OOS) results during routine batch release testing [2].

Forced Degradation Studies

Because N‑methyl‑β-D‑glucopyranosylamine is more hydrolytically stable than the unsubstituted analogue, it serves as a stable marker in forced degradation studies of voglibose drug product. Spiking experiments with Impurity 11 allow analysts to distinguish degradation products arising from the API from those originating from the impurity itself, thereby clarifying degradation kinetic models .

LC-MS/MS Multi-Impurity Profiling

The unique exact mass and InChIKey of CAS 114761-39-6 permit its inclusion in multi‑analyte LC‑MS/MS methods alongside Impurity A, B, and C. Because it does not share the same MRM transitions or isotopic pattern as the other impurities, it can be quantified simultaneously without channel cross‑talk, increasing throughput in high‑volume QC environments .

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